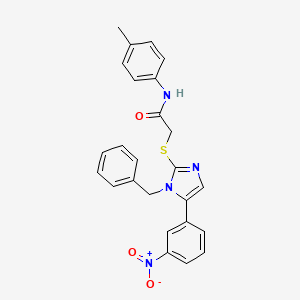

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S/c1-18-10-12-21(13-11-18)27-24(30)17-33-25-26-15-23(20-8-5-9-22(14-20)29(31)32)28(25)16-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQXMQLMLOQGDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including an imidazole ring, thioether linkage, and a nitrophenyl group, suggest a diverse range of biological activities. This article reviews the current understanding of its biological activity, focusing on synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C25H22N4O3S

- Molecular Weight : 458.5 g/mol

- CAS Number : 1235346-96-9

These properties are crucial for understanding the compound's behavior in biological systems and its potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol with N-(p-tolyl)acetamide under controlled conditions, often utilizing bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The imidazole ring can interact with metal ions and enzymes, potentially altering their activity.

- Electron Transfer : The nitrophenyl group may participate in electron transfer reactions, influencing various biochemical pathways.

These interactions suggest that the compound could serve as an inhibitor for various enzymes involved in disease processes, particularly in cancer and microbial infections.

Anticancer Activity

Preliminary studies indicate that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 2.38 µM to 14.74 µM against various tumor cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SISO | 2.38 |

| Compound B | SISO | 14.74 |

Antimicrobial Activity

Research into the antimicrobial properties of related imidazole derivatives has shown promising results against a range of pathogens. The presence of the thioether linkage may enhance the compound's ability to penetrate microbial membranes, although specific data on this compound is limited and requires further investigation .

Case Studies

Case Study 1: Cytotoxicity Testing

In a study evaluating the cytotoxicity of imidazole derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated that modifications to the substituents on the imidazole ring significantly influenced their anticancer activity, emphasizing the importance of structure-activity relationships in drug design .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of farnesyltransferase by imidazole derivatives demonstrated that specific substitutions could enhance inhibitory potency. This suggests that this compound may also exhibit similar properties, warranting further exploration into its potential as an anticancer agent .

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazole derivatives, including compounds similar to 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, exhibit notable antibacterial activity. For instance, studies have shown that related nitroimidazole compounds demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Klebsiella pneumoniae . The presence of the nitrophenyl group enhances the electronic properties of these compounds, contributing to their antimicrobial efficacy.

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For example, certain derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects . The mechanisms of action often involve interference with cellular signaling pathways or direct cytotoxicity towards cancer cells.

α-Glucosidase Inhibition

The compound may also serve as an α-glucosidase inhibitor, which is crucial in managing type 2 diabetes by regulating blood glucose levels. Inhibitors of this enzyme slow down carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes . Similar compounds have been evaluated for their potency in inhibiting α-glucosidase, indicating a potential avenue for further research on this specific compound.

Synthetic Applications

The synthesis of this compound involves several key steps that highlight its utility as an intermediate in organic synthesis. The compound's diverse structural features allow it to be utilized in various chemical reactions, making it a valuable building block for developing new pharmaceutical agents .

Case Studies and Research Findings

Chemical Reactions Analysis

Oxidation Reactions

The ethanone bridge and aromatic systems undergo selective oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation of the ethanone group proceeds via radical intermediates, forming a carboxylic acid. The benzothiazole’s sulfur atom is susceptible to peroxide-driven oxidation, yielding sulfoxides at lower temperatures (20–40°C) and sulfones at elevated temperatures (>60°C) .

Reduction Reactions

The ketone and imine functionalities are reduced under varying conditions:

-

Selectivity : NaBH₄ selectively reduces the ethanone group without affecting the benzothiazole ring. Catalytic hydrogenation saturates the dihydroisoquinoline’s imine bond, enhancing steric accessibility for further functionalization.

Substitution Reactions

The methylamino group on the benzothiazole ring participates in nucleophilic substitutions:

-

Microwave-Assisted Coupling : Palladium-catalyzed Suzuki-Miyaura reactions under microwave irradiation (100°C, 30 min) enable efficient biaryl synthesis.

Cyclization and Ring-Opening

The dihydroisoquinoline moiety undergoes ring expansion or contraction:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Acid-catalyzed | HCl (conc.)/reflux | Isoquinolinium chloride | 70–75% | |

| Base-mediated | NaOH/EtOH | Ring-opened thioamide derivatives | 55–60% |

-

Mechanistic Pathway : Protonation of the dihydroisoquinoline nitrogen under acidic conditions triggers ring expa

Comparison with Similar Compounds

Imidazole/Benzimidazole Derivatives

- Compound 9l (): Features a benzoimidazole-quinoline-thioacetamide scaffold with a p-tolyl group. While structurally distinct due to the quinoline moiety, it shares the p-tolyl acetamide and thioether linker. Reported antiproliferative activity (IC₅₀ ~15–25 µg/mL) suggests the p-tolyl group enhances cellular uptake .

- Compound W1 (): A benzimidazole-thioacetamide derivative with a 2,4-dinitrophenyl group.

Thioacetamide-Linked Heterocycles

- Compound 21 () : Contains a bromophenyl-imidazole-thioacetamide structure. The bromine substituent, though sterically bulky, may reduce solubility compared to the target’s nitro group. Both compounds share a thioether bridge critical for binding interactions .

- Compound 154 () : A 1,3,4-oxadiazole-thioacetamide hybrid with a p-tolyl group. Despite differing heterocycles, its IC₅₀ of 3.8 µM against A549 cells highlights the importance of the thioacetamide-p-tolyl motif in cytotoxicity .

Substituent Effects on Bioactivity

- Nitro vs. Methyl Groups : Compounds with electron-withdrawing nitro groups (e.g., 3-nitrophenyl in the target, 2-nitrophenyl in 6b ()) generally exhibit higher potency than those with electron-donating methyl groups (e.g., 9d ()) due to enhanced electrophilic interactions .

- Positional Isomerism : Compound 6c () with a 3-nitrophenyl group showed distinct NMR shifts (δ 8.61 ppm for aromatic protons) compared to 6b (2-nitrophenyl), suggesting altered electronic environments that may influence binding .

Data Tables

Q & A

Basic: What are the standard synthetic routes for this compound, and how are key intermediates validated?

The synthesis typically involves multi-step reactions, including:

- Thioether linkage formation : Reacting a substituted imidazole-2-thiol with 2-chloro-N-(p-tolyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the thioacetamide core .

- Nitrophenyl and benzyl substitution : Introducing the 3-nitrophenyl group via Suzuki coupling or nucleophilic aromatic substitution, followed by benzylation using benzyl bromide .

- Validation : Key intermediates are confirmed via ¹H/¹³C NMR (e.g., δ 5.38 ppm for –NCH₂CO– in ), FTIR (C=O stretch at ~1670 cm⁻¹), and HRMS (e.g., [M+H]⁺ calculated vs. observed) .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.6 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). reports triazole protons at δ 8.36 ppm and NH signals at δ 10.79 ppm .

- FTIR : Confirm C=O (1670–1680 cm⁻¹), C-S (1250–1300 cm⁻¹), and NO₂ asymmetric stretches (1500–1540 cm⁻¹) .

- HPLC-PDA/MS : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationships (SAR) guide optimization for anticancer activity?

- Substituent impact : The 3-nitrophenyl group enhances electron-withdrawing effects, potentially improving DNA intercalation. In , replacing the benzyl group with tetrazolyl (compound 4c) increased selectivity (IC₅₀ = 23.3 µM vs. A549 cells) .

- Thioether vs. ether linkages : Thioether derivatives (e.g., compound 4a) showed higher apoptosis induction (~45%) than ether analogs in , suggesting sulfur’s role in redox modulation .

- Methodology : Use dose-response assays (MTT/XTT) and flow cytometry (Annexin V/PI) to quantify apoptosis vs. necrosis .

Advanced: How do computational models (DFT, molecular docking) predict reactivity and target binding?

- DFT calculations : used B3LYP/6-31G to analyze frontier orbitals. A small HOMO-LUMO gap (~3.5 eV) suggests high reactivity, aligning with observed nucleophilic substitution at the thioether site .

- Docking studies : In , derivatives with nitro groups showed stronger binding to kinase active sites (e.g., ΔG = −9.2 kcal/mol) via H-bonding with Asp86 and hydrophobic interactions with Phe88 .

- Protocol : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinases) and validate with MM-PBSA free energy calculations .

Data Analysis: How to resolve contradictions in reported biological activities (e.g., IC₅₀ variability)?

- Source analysis : Compare assay conditions (e.g., used C6 glioma cells at 15.67 µg/mL, while tested A549 cells at 23.3 µM). Cell line heterogeneity and exposure time (48 vs. 72 hrs) significantly affect results .

- Meta-strategies :

Advanced: What strategies mitigate synthetic challenges (e.g., low yields in cycloaddition steps)?

- Optimizing 1,3-dipolar cycloaddition : achieved 96% yield using Cu(OAc)₂ in tert-BuOH/H₂O (3:1) at RT for 6–8 hrs. Lower polarity solvents reduce side reactions .

- Purification : Recrystallize from ethanol or DMF/acetic acid ( ) to remove unreacted azides .

- Troubleshooting : Monitor reaction progress via TLC (hexane:EtOAc 8:2) and adjust stoichiometry if thiol oxidation occurs .

Basic: What in vitro assays are suitable for preliminary cytotoxicity screening?

- Cell lines : Use A549 (lung), HepG2 (liver), and NIH/3T3 (normal fibroblast) for selectivity indices ( ) .

- Assay protocols :

Advanced: How does the nitro group influence metabolic stability and toxicity?

- Metabolism studies : Nitro groups are often reduced to amines by hepatic CYP450 enzymes, increasing reactivity. Use microsomal assays (human liver microsomes + NADPH) to track metabolite formation (e.g., LC-MS/MS) .

- Toxicity mitigation : Introduce electron-donating groups (e.g., methyl on p-tolyl) to balance electron-withdrawing nitro effects, as in ’s DFT-based design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.